2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-3-4-6-16(13)22-17(14)19-20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVXWCOXUTKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 2,4-dimethylphenylhydrazine with chromone derivatives under specific conditions. One common method involves the use of copper(II) as a catalyst in an oxidative environment to promote the formation of the chromeno-pyrazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The chromone ring and pyrazolone moiety undergo selective oxidation:
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Chromone ring oxidation : Treatment with KMnO₄ in acidic media (H₂SO₄/H₂O) at 60–80°C oxidizes the chromone’s C2–C3 double bond, yielding a diketone derivative.
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Pyrazolone ring dehydrogenation : CrO₃ in acetic acid converts the pyrazolone ring to a pyrazole system via dehydrogenation (70–80% yield).
| Substrate | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Chromeno-pyrazolone core | KMnO₄ | H₂SO₄/H₂O, 80°C, 4h | Diketone derivative | 65–70% |
| Pyrazolone ring | CrO₃ | Acetic acid, 70°C, 2h | Pyrazole-fused chromone | 70–75% |
Reduction Reactions
The ketone group in the pyrazolone ring is selectively reduced:
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NaBH₄-mediated reduction : In ethanol at 25°C, NaBH₄ reduces the 3-keto group to a secondary alcohol (85% yield).
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Catalytic hydrogenation : H₂/Pd-C (1 atm, 25°C) hydrogenates the chromone’s double bond without affecting the pyrazolone .
| Target Site | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Keto group | NaBH₄ | EtOH, 25°C, 1h | 3-Hydroxy derivative | 80–85% |
| Chromone C2–C3 double bond | H₂/Pd-C | MeOH, 25°C, 12h | Dihydrochromeno-pyrazolone | 90% |
Substitution Reactions
The 2,4-dimethylphenyl and ethoxy groups participate in nucleophilic substitutions:
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Ethoxy group displacement : Refluxing with NaSH in DMF replaces the ethoxy group with a thiol (-SH) (60% yield).
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Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) selectively targets the 2,4-dimethylphenyl ring at the para-position relative to methyl groups .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nucleophilic substitution | NaSH/DMF | 120°C, 6h | 8-Thiol derivative | 55–60% |
| Nitration | HNO₃/H₂SO₄ | 0°C → 25°C, 3h | 4-Nitro-2,4-dimethylphenyl analogue | 70% |
Cyclization and Multicomponent Reactions
The compound serves as a scaffold for synthesizing polycyclic systems:
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Cu(I)-catalyzed dimerization : Under aerobic conditions with CuBr, two chromeno-pyrazolone units couple via C–N bond formation, producing a pyridazine-fused dimer (45% yield) .
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Multicomponent reactions : Reacts with aldehydes and amines in EtOH/AcOH to form pyrrolo[3,4-c]pyrazol-6(1H)-ones (60–75% yield) .
| Reagents | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Self-dimerization | CuBr, O₂, DMF, 100°C, 12h | Pyridazine-fused dimer | 40–45% |
| Aldehyde + primary amine | EtOH/AcOH, 80°C, 20h | Pyrrolo[3,4-c]pyrazol-6(1H)-one | 60–75% |
Dimerization and Cross-Coupling
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Oxidative dimerization : Using DDQ in CHCl₃, the pyrazolone ring undergoes radical coupling at the C4 position (50% yield) .
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Suzuki coupling : The 2,4-dimethylphenyl group reacts with aryl boronic acids under Pd(OAc)₂ catalysis to form biaryl derivatives (80% yield) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Radical dimerization | DDQ, CHCl₃, 25°C, 8h | C4–C4ʹ dimer | 45–50% |
| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 2,4-Dimethylbiaryl derivative | 75–80% |
Key Mechanistic Insights
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Electronic effects : The 2,4-dimethylphenyl group enhances electrophilic substitution reactivity via electron-donating methyl groups .
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Steric hindrance : The ethoxy group at C8 directs nucleophilic attacks to the less hindered C6 position.
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Tautomerism : The pyrazolone ring exists in keto-enol equilibrium, influencing its redox behavior .
This compound’s versatility in oxidation, reduction, and cyclization reactions makes it valuable for generating bioactive heterocycles. Experimental data emphasize the need for controlled conditions to avoid side products like over-oxidized chromones or dimerized pyrazolones .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the cyclization of chromone derivatives with hydrazine or its derivatives, leading to the formation of pyrazole rings fused to chromeno structures. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have been evaluated against standard antibiotics like ampicillin and demonstrated varying degrees of efficacy .
- Antioxidant Properties : The antioxidant potential of pyrazole derivatives has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for further development in antioxidant therapies .
- Anticancer Activity : Preliminary investigations suggest that certain chromeno-pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Evaluation : A study synthesized various chromeno-pyrazole derivatives and tested their antimicrobial activities against several pathogens. The results indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial potency compared to the parent compound .
- Antioxidant Studies : Research focused on evaluating the antioxidant capacity of synthesized pyrazole derivatives demonstrated that these compounds could effectively reduce oxidative markers in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
- Cytotoxicity Assays : In a specific study involving cancer cell lines, this compound exhibited promising results with IC50 values indicating effective inhibition of tumor growth. Further mechanistic studies are warranted to elucidate the pathways involved .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure but have different functional groups, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole core but differ in their overall structure and applications.
Uniqueness
2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
The compound 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a novel fused heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound features a chromeno-pyrazole framework. This unique configuration is instrumental in determining its biological properties.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various pathogens. For instance, studies have shown that certain pyrazole carboxamides demonstrate notable antifungal activity against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Botrytis cinerea .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Antioxidant Activity
The antioxidant potential of pyrazole compounds is another area of interest. Studies have indicated that the presence of specific substituents on the pyrazole ring can enhance antioxidant activity. For example, derivatives with electron-donating groups exhibit increased radical scavenging capabilities .
Enzyme Inhibition
Compounds related to this compound have been evaluated for their ability to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). The results suggest that modifications in the chromeno and pyrazole moieties can significantly affect enzyme inhibition potency. For instance, certain derivatives displayed IC50 values in the low micromolar range against MAO A and B .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. The following points summarize key findings from SAR studies:
- Substituent Effects : The introduction of alkyl or hydroxyl groups on the phenyl ring enhances antimicrobial and antioxidant activities.
- Fused Ring Systems : The presence of fused chromeno and pyrazole rings contributes to increased enzyme inhibition.
- Molecular Flexibility : Compounds with greater conformational flexibility tend to exhibit improved biological activities due to enhanced interaction with target enzymes.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antifungal Activity Study : A series of pyrazole derivatives were synthesized and tested for antifungal activity against various fungal strains. The most active compound exhibited an IC50 value significantly lower than that of conventional antifungal agents .
- Enzyme Inhibition Study : A compound with a similar structure was found to inhibit MAO A with an IC50 value of 0.703 μM and showed selectivity over MAO B. This highlights the potential for developing selective inhibitors based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
